
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- is a heterocyclic compound that combines the structural features of quinazolinone and thiadiazole. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety imparts significant pharmacological properties, while the thiadiazole ring enhances the compound’s stability and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with 2-phenyl-5-methyl-1,3,4-thiadiazole-2-thiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiadiazole ring.
Substitution: Alkylated or acylated derivatives at the thiadiazole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties. It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and dyes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Exhibits significant biological activities, including antifungal and antiviral effects.
2-Phenyl-4(3H)-quinazolinone: Used in the synthesis of various pharmacologically active compounds.
Uniqueness: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- stands out due to its combined structural features of quinazolinone and thiadiazole, which confer enhanced stability and bioactivity. Its unique ability to target multiple molecular pathways makes it a promising candidate for therapeutic applications .
特性
CAS番号 |
68142-70-1 |
|---|---|
分子式 |
C17H12N4OS |
分子量 |
320.4 g/mol |
IUPAC名 |
3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H12N4OS/c1-11-19-20-17(23-11)21-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16(21)22/h2-10H,1H3 |
InChIキー |
PGLZQSKRVACWSR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


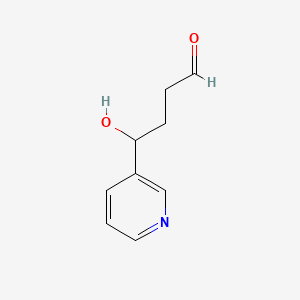
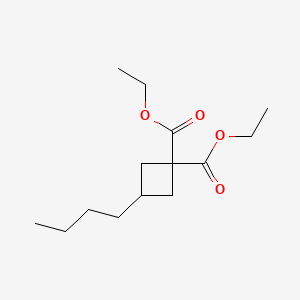


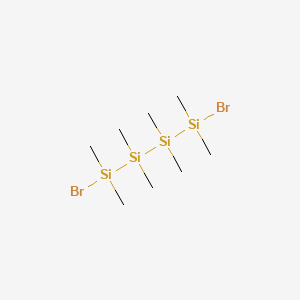
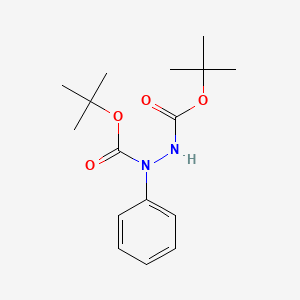
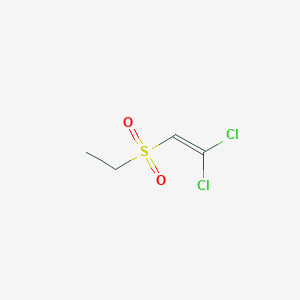

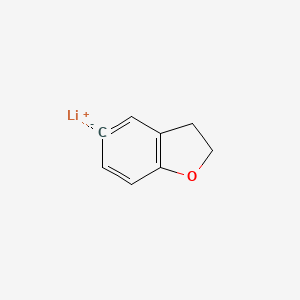


![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
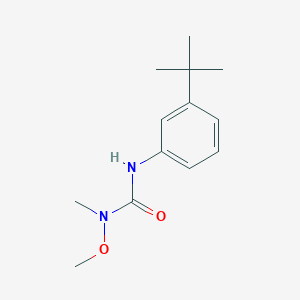
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
